molecular formula C9H22N2 B3117296 [3-(Diethylamino)propyl](ethyl)amine CAS No. 22268-51-5

[3-(Diethylamino)propyl](ethyl)amine

Cat. No. B3117296
CAS RN: 22268-51-5
M. Wt: 158.28 g/mol
InChI Key: BIESSHWVDLDLJM-UHFFFAOYSA-N
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Description

“3-(Diethylamino)propylamine” is a diamine with a tertiary and a primary amino functionality . It is mainly used as a hardener in epoxy adhesives and coatings . It has a low viscosity and high reactivity, making it a useful building block in the pigment and personal care industries .


Synthesis Analysis

“3-(Diethylamino)propylamine” can be synthesized by free radical polymerization and RAFT polymerization . The molar masses of the samples were 33,000–35,000 g∙mol −1 . The prepared samples were flexible chain polymers .


Molecular Structure Analysis

The molecular structure of “3-(Diethylamino)propylamine” is characterized by two alkyl groups bonded to the amino nitrogen . The chemical formula is C9H22N2 and the molecular weight is 158.29 .


Chemical Reactions Analysis

“3-(Diethylamino)propylamine” is often used in the formation of imines, which are then reduced to form new alkyl groups attached to nitrogen . This process, known as reductive amination, is a controlled manner of forming nitrogen-carbon bonds .


Physical And Chemical Properties Analysis

Amines, including “3-(Diethylamino)propylamine”, have unique properties based on their carbon connectivity . The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .

Scientific Research Applications

  • Synthesis and Characterization of Polymerizable Tertiary Amines : Qiu-hua Sun et al. (2021) explored the synthesis of tertiary amine-structured compounds, including those with diethylaminoethyl groups. These compounds are synthesized via an acid chloride esterification method and have applications in materials science due to their stimulating response groups.

  • Supramolecular Polymer Structures : Claudio A. Jiménez et al. (2009)](https://consensus.app/papers/influence-aliphatic-wrapping-crystal-structure-benzene-jiménez/4c31322c84a85c14853d057c24b0270c/?utm_source=chatgpt) investigated the crystal structures of novel trisamides, including ethyl- and propyl-substituted N,N',N''-trialkylbenzene-1,3,5-carboxamides. These compounds form supramolecular structures that are significant in the development of materials with specific molecular conformations.

  • Bioconjugation in Aqueous Media : N. Nakajima and Y. Ikada (1995) studied the mechanism of amide formation in aqueous media using carbodiimide, relevant for bioconjugation processes in biomedical research.

  • CO2 Capture Applications : I. Bernhardsen et al. (2019) analyzed the potential of tertiary amines, including diethylamino compounds, in post-combustion CO2 capture. These amines show promise as alternative solvents with efficient CO2 absorption capabilities.

  • Fluorescence Probes : Liming Huang and S. Tam-Chang (2010) reported the fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives in organic solvents. These compounds serve as fluorescent probes for detecting changes in acid, temperature, and solvent polarity, important in various analytical applications.

  • Polymerization and Material Properties : V. Bütün et al. (2001) focused on the polymerization of methacrylate monomers, including diethylaminoethyl methacrylate. These polymers exhibit unique properties like reversible pH-, salt-, and temperature-induced micellization, useful in material science.

  • Catalysis in Eco-Friendly Processes : Davinia Blasco-Jiménez et al. (2010) explored the use of amine-grafted metallosilicate MCM-41 materials as basic catalysts for various eco-friendly processes. This research contributes to the development of more sustainable industrial processes.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific compound it is part of .

Mode of Action

3-(Diethylamino)propylamine is a water-soluble compound that is typically employed in the pH range of 4.0-6.0 . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Pharmacokinetics

Given its chemical structure and properties, it can be inferred that its bioavailability would be influenced by factors such as its water solubility and ph stability .

Result of Action

The molecular and cellular effects of 3-(Diethylamino)propylamine’s action would depend on the specific context in which it is used. As a carboxyl activating agent, it facilitates the formation of amide bonds, which are crucial in various biological contexts, including peptide synthesis and protein crosslinking .

Action Environment

The action, efficacy, and stability of 3-(Diethylamino)propylamine can be influenced by various environmental factors. For instance, its activity is typically employed in the pH range of 4.0-6.0 . Additionally, its water solubility suggests that it may be more active and stable in aqueous environments .

Safety and Hazards

“3-(Diethylamino)propylamine” is considered hazardous. It is a flammable liquid and can cause severe skin burns and eye damage . It may also cause an allergic skin reaction and is harmful if swallowed .

Future Directions

“3-(Diethylamino)propylamine” has potential applications in the synthesis of thermo- and pH-responsive polymers . Its low viscosity and high reactivity make it a promising building block in the pigment and personal care industries .

properties

IUPAC Name

N,N',N'-triethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-10-8-7-9-11(5-2)6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESSHWVDLDLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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